2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
説明
2-Bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a dimethylsulfamoyl group at position 6 and a brominated benzamide moiety at position 2.
特性
IUPAC Name |
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPTBIIZWOCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom and the dimethylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Benzothiazole Core
- React 2-aminothiophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole.
- Cyclize the intermediate with an appropriate electrophile to obtain the benzothiazole core.
-
Step 2: Bromination
- Introduce the bromine atom using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
化学反応の分析
Types of Reactions
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
-
Substitution Reactions
- The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation and Reduction Reactions
- The benzothiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
- Substitution reactions yield various substituted benzamides.
- Oxidation and reduction reactions produce oxidized or reduced derivatives of the benzothiazole ring.
科学的研究の応用
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
-
Medicinal Chemistry
- Investigated for its potential as a therapeutic agent due to its unique structural features.
- Studied for its activity against certain types of cancer cells and microbial pathogens.
-
Materials Science
- Used in the development of advanced materials with specific electronic or optical properties.
- Incorporated into polymers and coatings to enhance their performance.
-
Biological Research
- Employed as a probe to study biological pathways and molecular interactions.
- Utilized in the development of diagnostic tools and assays.
作用機序
The mechanism of action of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in halogenation (bromo vs. fluoro), sulfonamide/sulfamoyl groups, and substituent positions. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Calculated based on formula C₁₆H₁₄BrN₃O₃S₂.
Key Observations :
- Halogen Effects : Bromine in the target compound increases molecular weight and steric hindrance compared to fluorine in the 3-fluoro analog . Brominated analogs may exhibit enhanced photostability or reactivity in substitution reactions .
- Sulfamoyl vs.
- Biological Implications : Fluorinated analogs (e.g., 3-fluoro derivative) are often more metabolically stable, while brominated compounds may show stronger binding in hydrophobic pockets .
Crystallization and Lattice Parameters
While crystal data for the target compound are absent, analogs like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and its 2-fluoro derivative (2-BTFBA) exhibit distinct lattice parameters (Table 2), suggesting that bromination and sulfamoylation would further modify packing efficiency and optical properties .
Table 2: Crystallographic Data for Selected Analogs
| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) | Space Group |
|---|---|---|---|---|---|
| 2-BTBA | 5.9479 | 16.8568 | 11.9366 | 1169.13 | Not reported |
| 2-BTFBA | 5.2216 | 20.2593 | 11.3023 | 1195.61 | Not reported |
Insights :
- Fluorination (2-BTFBA) increases the b-axis length compared to 2-BTBA, likely due to altered intermolecular interactions. Bromination in the target compound could further expand lattice parameters due to its larger atomic radius.
- Slow evaporation techniques (used for 2-BTBA/2-BTFBA) are likely applicable for growing single crystals of the target compound .
生物活性
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic compound that belongs to the benzothiazole class of chemicals, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential applications in cancer therapy and anti-inflammatory treatments, as well as its mechanisms of action.
Chemical Structure
The molecular formula for 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is . The structure features a benzothiazole core substituted with a bromine atom and a dimethylsulfamoyl group, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide. For instance, compounds within this class have demonstrated effectiveness against various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung adenocarcinoma)
These studies typically employ assays such as MTT to assess cell viability and proliferation. For example, one study reported that certain benzothiazole derivatives significantly inhibited the proliferation of A431 and A549 cells while promoting apoptosis at specific concentrations (1, 2, and 4 μM) through mechanisms involving cell cycle arrest and migration inhibition .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when tested via enzyme-linked immunosorbent assay (ELISA). This suggests that 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide may serve as a dual-action therapeutic agent targeting both cancer and inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Signaling Pathways : Studies have shown that benzothiazole derivatives can inhibit critical survival pathways such as AKT and ERK in tumor cells. This inhibition leads to reduced cell proliferation and increased apoptosis .
- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, which is crucial for preventing tumor growth.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, the compound may help mitigate the inflammatory environment often associated with tumor progression.
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Model | Assay Method | Key Findings |
|---|---|---|---|
| Anticancer | A431 | MTT | Significant inhibition of proliferation; apoptosis induction |
| Anticancer | A549 | Flow Cytometry | Induction of cell cycle arrest; migration inhibition |
| Anti-inflammatory | RAW264.7 | ELISA | Reduced IL-6 and TNF-α levels |
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including the target compound. The results indicated that modifications to the benzothiazole nucleus could enhance anticancer activity while maintaining anti-inflammatory effects. Specifically, one derivative was highlighted for its ability to effectively target multiple pathways involved in cancer progression and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
